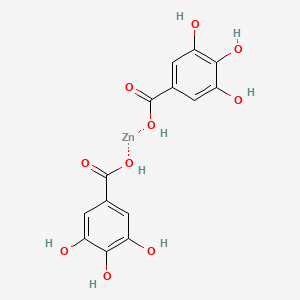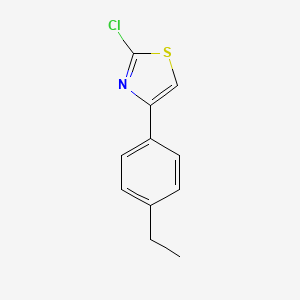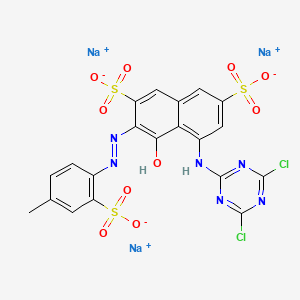![molecular formula C12H22Si B13796274 Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane CAS No. 97778-15-9](/img/structure/B13796274.png)
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is an organosilicon compound with the molecular formula C12H22Si. It is characterized by a cyclopropyl group attached to a silicon atom, which is further bonded to a trimethylsilyl group and a methylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane typically involves the reaction of a cyclopropyl derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-methylene-1-(4-pentenyl)cyclopropane with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents at varying temperatures depending on the reactivity of the nucleophile
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Halosilanes or other substituted silanes
Aplicaciones Científicas De Investigación
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions
Mecanismo De Acción
The mechanism of action of Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane involves its interaction with molecular targets through its reactive silicon center. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangement or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the methylene and pentenyl groups.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]germane: Similar structure but with a germanium atom instead of silicon.
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]stannane: Similar structure but with a tin atom instead of silicon
Uniqueness
Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane is unique due to its combination of a cyclopropyl group with a trimethylsilyl group and a methylene group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
97778-15-9 |
|---|---|
Fórmula molecular |
C12H22Si |
Peso molecular |
194.39 g/mol |
Nombre IUPAC |
trimethyl-(2-methylidene-1-pent-4-enylcyclopropyl)silane |
InChI |
InChI=1S/C12H22Si/c1-6-7-8-9-12(10-11(12)2)13(3,4)5/h6H,1-2,7-10H2,3-5H3 |
Clave InChI |
ULSFBBISWKOZGE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(CC1=C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


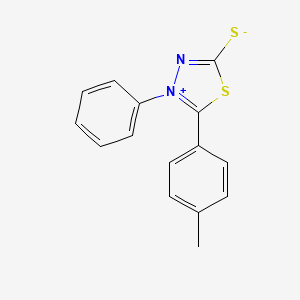
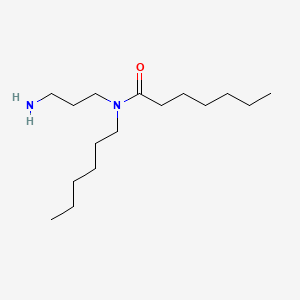
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

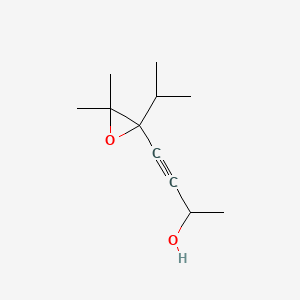
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
